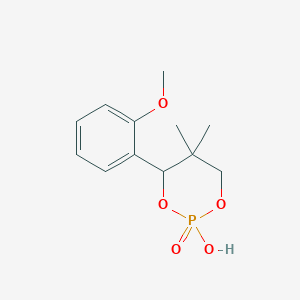
2-Acetyl-7-(sec-butyl)benzofuran-4-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetyl-7-(sec-butyl)benzofuran-4-sulfonyl chloride is a complex organic compound with a unique structure that combines several functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-7-(sec-butyl)benzofuran-4-sulfonyl chloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: This can be achieved through the cyclization of a suitable precursor, such as a phenol derivative, under acidic or basic conditions.
Introduction of the Acetyl Group: The acetyl group can be introduced via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst like aluminum chloride.
Alkylation: The butan-2-yl group can be introduced through an alkylation reaction using an appropriate alkyl halide and a strong base.
Sulfonylation: The sulfonyl chloride group is typically introduced by reacting the benzofuran derivative with chlorosulfonic acid or sulfuryl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-Acetyl-7-(sec-butyl)benzofuran-4-sulfonyl chloride can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The sulfonyl chloride group can be reduced to a sulfonamide using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonyl chloride group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols to form sulfonamides or sulfonate esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, alcohols, basic or neutral conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Sulfonamides.
Substitution: Sulfonamides, sulfonate esters.
Wissenschaftliche Forschungsanwendungen
2-Acetyl-7-(sec-butyl)benzofuran-4-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biologically active compounds, such as enzyme inhibitors or receptor modulators.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Acetyl-7-(sec-butyl)benzofuran-4-sulfonyl chloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The exact pathways involved can vary, but may include inhibition of enzyme activity or alteration of receptor signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Acetyl-1-benzofuran-4-sulfonyl chloride: Lacks the butan-2-yl group, which may affect its reactivity and applications.
7-(Butan-2-yl)-1-benzofuran-4-sulfonyl chloride: Lacks the acetyl group, which may influence its chemical properties and biological activity.
2-Acetyl-7-(butan-2-yl)-1-benzofuran: Lacks the sulfonyl chloride group, which may limit its use in certain reactions.
Uniqueness
2-Acetyl-7-(sec-butyl)benzofuran-4-sulfonyl chloride is unique due to the presence of multiple functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis
Eigenschaften
CAS-Nummer |
105627-33-6 |
|---|---|
Molekularformel |
C14H15ClO4S |
Molekulargewicht |
314.8 g/mol |
IUPAC-Name |
2-acetyl-7-butan-2-yl-1-benzofuran-4-sulfonyl chloride |
InChI |
InChI=1S/C14H15ClO4S/c1-4-8(2)10-5-6-13(20(15,17)18)11-7-12(9(3)16)19-14(10)11/h5-8H,4H2,1-3H3 |
InChI-Schlüssel |
XZWPXRHZRYGXOG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C1=C2C(=C(C=C1)S(=O)(=O)Cl)C=C(O2)C(=O)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,6-Bis[3-(trifluoromethyl)phenoxy]pyrimidin-2-ol](/img/structure/B8717586.png)

![1H-Indazole-3-carboxamide, N-[2-(4-morpholinyl)ethyl]-](/img/structure/B8717589.png)







![1-(4-Imidazo[1,2-a]pyridin-7-yl-pyridin-2-yl)-propan-2-one](/img/structure/B8717635.png)
